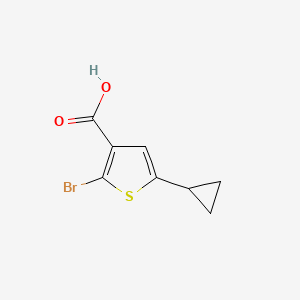

2-Bromo-5-cyclopropylthiophene-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Organic Synthesis and Chemical Transformations

2-Bromo-5-cyclopropylthiophene-3-carboxylic acid serves as a pivotal intermediate in organic synthesis, facilitating the construction of complex molecules through reactions such as bromination, nitration, and cyclocondensation. For instance, studies have explored the bromination and nitration reactions of thiophene derivatives, highlighting the reactivity and functionalization of the thiophene ring, which is crucial for synthesizing heterocyclic compounds with potential biological activity (Gol'dfarb, Grotmova, & Belen’kii, 1974). Furthermore, the synthesis of terthiophenes and quaterthiophenes from thiophene carboxylic acids through reactions involving bromination and palladium-catalyzed cross-coupling has been demonstrated, showcasing the utility of thiophene derivatives in constructing polythiophene structures relevant for materials science applications (Kostyuchenko et al., 2018).

Inhibition Studies

Compounds incorporating cyclopropyl and bromophenol moieties, akin to the structure of this compound, have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes. This research underscores the potential therapeutic applications of such derivatives in treating conditions associated with altered enzyme activity (Boztaş et al., 2015).

Conducting Polymer Synthesis

The synthesis of conducting polymers from thiophene derivatives, including those related to this compound, highlights the material's applicability in electronic devices. Research into terthiophene-3′-carboxylic acid and its polymerization suggests potential uses in developing electrochromic devices and solar cells, demonstrating the role of such compounds in advancing photovoltaic technology (Lee, Shim, & Shin, 2002).

Heterocyclic Compound Synthesis

The versatility of this compound extends to the synthesis of heterocyclic compounds, where it may serve as a precursor or intermediate. Research has delved into various strategies for constructing heterocycles from thiophene derivatives, emphasizing the importance of such molecules in developing new pharmacophores and materials with unique properties (Ames & Ribeiro, 1975).

properties

IUPAC Name |

2-bromo-5-cyclopropylthiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-7-5(8(10)11)3-6(12-7)4-1-2-4/h3-4H,1-2H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDNILKWFMLCLLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=C(S2)Br)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-difluoro-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzamide](/img/structure/B2805480.png)

![2-fluoro-N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B2805487.png)

![9-cyclohexyl-3-(4-fluorobenzyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2805488.png)

![3-nitro-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2805490.png)

methanol](/img/structure/B2805491.png)

![N-(4-fluoro-3-nitrophenyl)-3-(2-oxobenzo[d]thiazol-3(2H)-yl)propanamide](/img/structure/B2805498.png)

![N-([2,4'-bipyridin]-4-ylmethyl)-3-methylbenzenesulfonamide](/img/structure/B2805499.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B2805500.png)

![4-Fluoro-1H-spiro[indole-3,4'-piperidine]-2-one hydrochloride](/img/structure/B2805503.png)